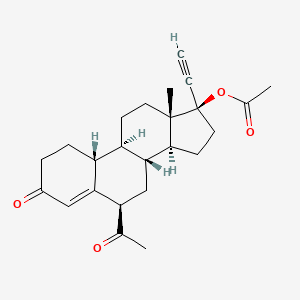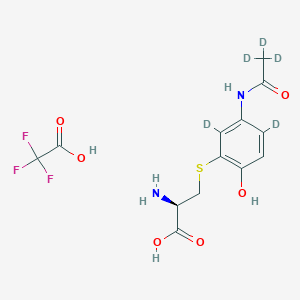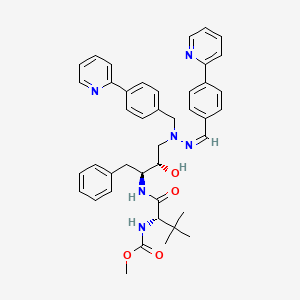
2-(1-Piperazinyl)-phenol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is a chemical compound that serves as an impurity of doxazosin. Doxazosin is widely used in biological studies to evaluate the structure-activity relationship of prazosin pharmacophore for Transport-P inhibition . This compound is significant in pharmaceutical testing and research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves multiple steps, starting from the basic building blocks of benzodioxine and doxazosin. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of doxazosin impurities.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of doxazosin and related compounds.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance in the production of doxazosin-based medications.
Mechanism of Action
The mechanism of action of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves the inhibition of alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound selectively blocks the alpha-1a, alpha-1b, and alpha-1d subtypes of these receptors, which are involved in the regulation of vascular tone .
Comparison with Similar Compounds
Similar Compounds
Doxazosin: The parent compound, used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: A compound with a similar mechanism of action, used for similar medical conditions.
Tamsulosin: Selectively targets alpha-1a receptors, primarily used for benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is unique due to its specific structure, which allows it to serve as an impurity marker for doxazosin. This uniqueness makes it valuable in analytical and pharmaceutical research, providing insights into the purity and efficacy of doxazosin-based medications.
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
GAKMQHDJQHZUTJ-MKOACCBBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




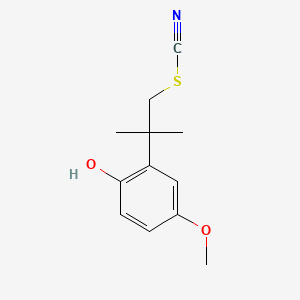
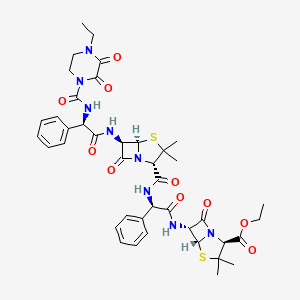
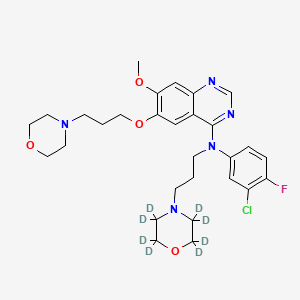
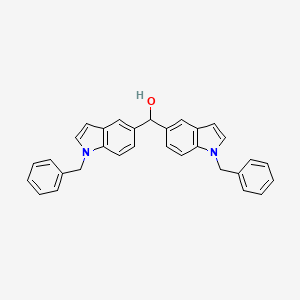
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
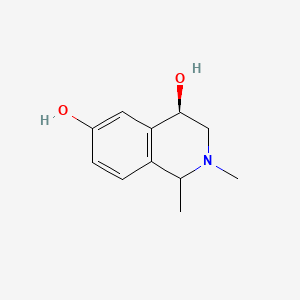
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)

![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
